2-(Chloromethyl)-1-methyl-4-nitrobenzene
Overview
Description
2-(Chloromethyl)-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methyl-4-nitrobenzene typically involves the chloromethylation of 1-methyl-4-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. This method offers good yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperature.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(Chloromethyl)-1-methyl-4-aminobenzene.
Oxidation: Formation of 2-(Chloromethyl)-1-carboxy-4-nitrobenzene.
Scientific Research Applications
2-(Chloromethyl)-1-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methyl-4-nitrobenzene depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Chloromethyl)-4-nitrobenzene: Lacks the methyl group, which can affect its physical and chemical properties.
1-Methyl-4-nitrobenzene: Lacks the chloromethyl group, limiting its use in substitution reactions.
Uniqueness
2-(Chloromethyl)-1-methyl-4-nitrobenzene is unique due to the presence of all three substituents (chloromethyl, methyl, and nitro groups) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZMIJXNQCIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207705 | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58966-24-8 | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.